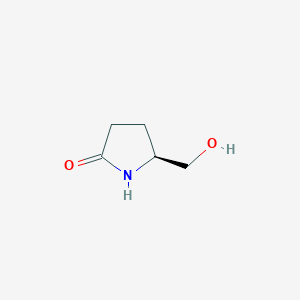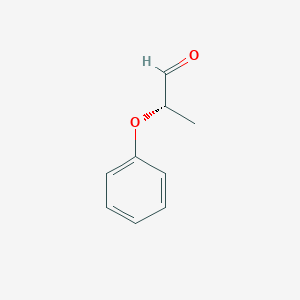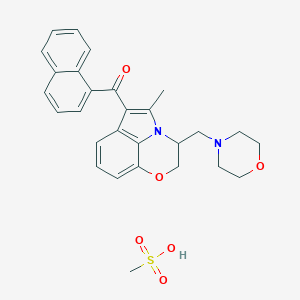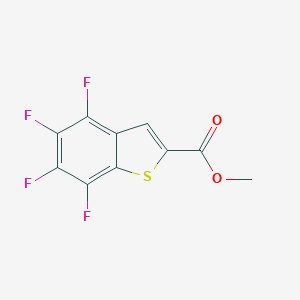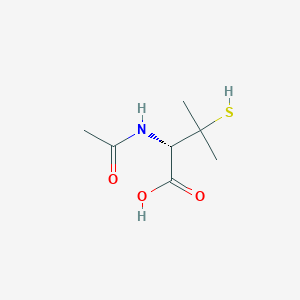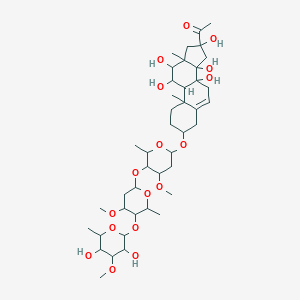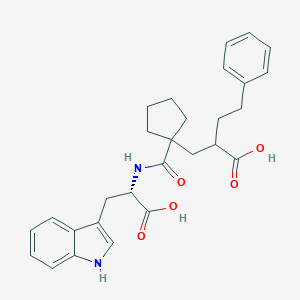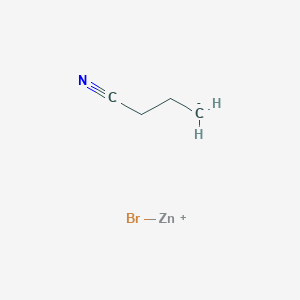
3-氰基丙基溴化锌
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyanopropylzinc bromide is an organozinc compound with the chemical formula NC(CH2)3ZnBr. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
科学研究应用
3-Cyanopropylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: It can be used in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the development of potential drugs targeting diseases like cancer, Alzheimer’s, and inflammation.
Industry: It is employed in the production of fine chemicals and specialty materials .
作用机制
Biochemical Pathways
It’s known to be a key intermediate in the synthesis of various pharmaceutical compounds .
Result of Action
The result of the action of 3-Cyanopropylzinc bromide is the formation of new chemical compounds. These can include potential drugs targeting diseases like cancer, Alzheimer’s, and inflammation .
Action Environment
The action of 3-Cyanopropylzinc bromide is influenced by various environmental factors. For instance, it’s typically used in solution form, with tetrahydrofuran (THF) being a common solvent . The concentration of the solution, temperature, and presence of other reactants can all influence the compound’s reactivity and the yield of the reaction . The compound is typically stored at low temperatures (2-8°C) to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions: 3-Cyanopropylzinc bromide can be synthesized by reacting cyanoacetone with zinc bromide. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to minimize the influence of water and oxygen. The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the preparation of 3-cyanopropylzinc bromide involves similar synthetic routes but on a larger scale. The process is carefully controlled to maintain the purity and yield of the compound. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 3-Cyanopropylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with organic halides
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF) is commonly used as the solvent for reactions involving 3-cyanopropylzinc bromide.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Temperature: Reactions are typically carried out at low temperatures to maintain the stability of the organozinc compound.
Major Products: The major products formed from reactions involving 3-cyanopropylzinc bromide include various substituted organic compounds, such as ketones, alcohols, and halogenated hydrocarbons .
相似化合物的比较
- 4-Methylbenzylzinc chloride
- Phenylzinc bromide
- Ethylzinc bromide
Comparison: 3-Cyanopropylzinc bromide is unique due to the presence of the cyano group, which imparts additional reactivity and versatility in organic synthesis. Compared to other organozinc compounds, it offers distinct advantages in the formation of carbon-carbon bonds and the synthesis of complex molecules .
属性
CAS 编号 |
135579-85-0 |
|---|---|
分子式 |
C4H6BrNZn |
分子量 |
213.4 g/mol |
IUPAC 名称 |
bromozinc(1+);butanenitrile |
InChI |
InChI=1S/C4H6N.BrH.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 |
InChI 键 |
HEHCQTGEYNYOSF-UHFFFAOYSA-M |
SMILES |
[CH2-]CCC#N.[Zn+]Br |
规范 SMILES |
[CH2-]CCC#N.[Zn+]Br |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


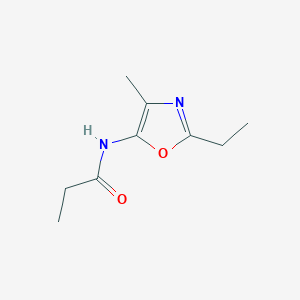
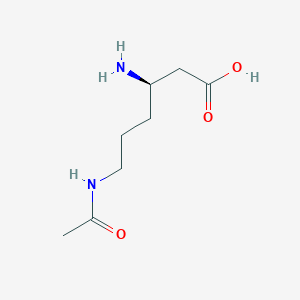
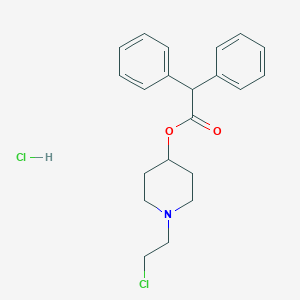
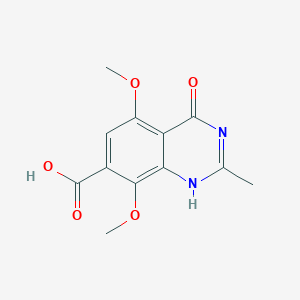

![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)
